
5-Ethenyl-1-ethyl-2-methylpyridin-1-ium nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethenyl-1-ethyl-2-methylpyridin-1-ium nitrate is an organic compound that belongs to the pyridinium family It is characterized by the presence of an ethenyl group, an ethyl group, and a methyl group attached to the pyridinium ring, with a nitrate counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-1-ethyl-2-methylpyridin-1-ium nitrate typically involves the alkylation of 2-methylpyridine with ethyl iodide, followed by the introduction of an ethenyl group through a vinylation reaction. The final step involves the formation of the nitrate salt by reacting the pyridinium compound with nitric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The purity of the final product is achieved through recrystallization and purification techniques.
化学反応の分析
Types of Reactions
5-Ethenyl-1-ethyl-2-methylpyridin-1-ium nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinium N-oxides.
Reduction: Reduction reactions can convert the pyridinium ion back to the corresponding pyridine.
Substitution: The ethenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Pyridinium N-oxides.
Reduction: 2-methyl-5-ethylpyridine.
Substitution: Various substituted pyridinium compounds depending on the nucleophile used.
科学的研究の応用
5-Ethenyl-1-ethyl-2-methylpyridin-1-ium nitrate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological probe due to its ability to interact with nucleic acids.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Ethenyl-1-ethyl-2-methylpyridin-1-ium nitrate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit enzyme activity by binding to the active site, leading to altered cellular processes.
類似化合物との比較
Similar Compounds
5-Ethyl-2-methylpyridine: A precursor in the synthesis of 5-Ethenyl-1-ethyl-2-methylpyridin-1-ium nitrate.
2-Methyl-5-ethylpyridine: Another isomer with similar structural features.
5-Ethyl-2-picoline: Shares the ethyl and methyl groups but lacks the ethenyl group.
Uniqueness
This compound is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential applications. Its ability to form stable nitrate salts also differentiates it from other similar compounds.
特性
CAS番号 |
189322-74-5 |
|---|---|
分子式 |
C10H14N2O3 |
分子量 |
210.23 g/mol |
IUPAC名 |
5-ethenyl-1-ethyl-2-methylpyridin-1-ium;nitrate |
InChI |
InChI=1S/C10H14N.NO3/c1-4-10-7-6-9(3)11(5-2)8-10;2-1(3)4/h4,6-8H,1,5H2,2-3H3;/q+1;-1 |
InChIキー |
OHZIUTMGPPLCAK-UHFFFAOYSA-N |
正規SMILES |
CC[N+]1=C(C=CC(=C1)C=C)C.[N+](=O)([O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5'-Methylenebis[1-methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]](/img/structure/B14265037.png)
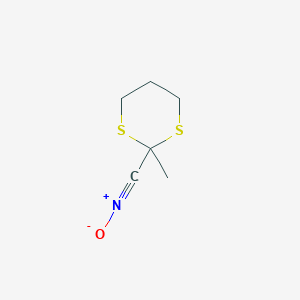

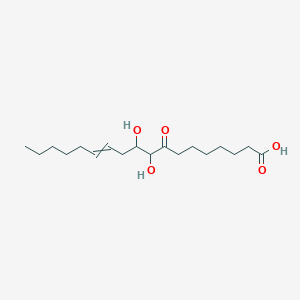
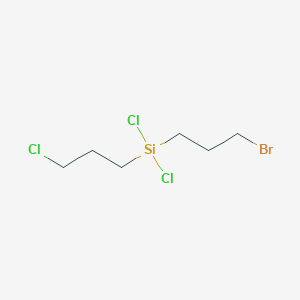
![1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one](/img/structure/B14265054.png)
![[(4R,5R)-2,2-Diethyl-1,3-dioxolane-4,5-diyl]bis[bis(3,5-dimethylphenyl)methanol]](/img/structure/B14265056.png)
![1-[(7-Bromo-2,3-dimethyl-1-benzofuran-4-yl)methyl]-1H-imidazole](/img/structure/B14265063.png)
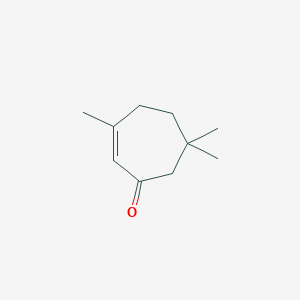
![{Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid](/img/structure/B14265084.png)
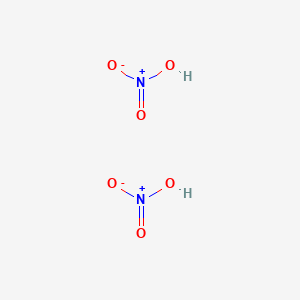
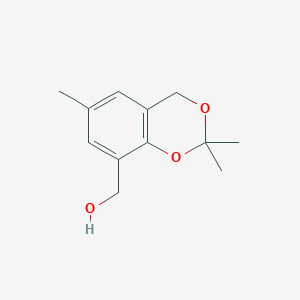
![Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B14265108.png)
![4-[(Anthracen-9-YL)methyl]pyridine](/img/structure/B14265119.png)
